molecular formula C16H24N2O14P2 B1215895 dTDP-3-dehydro-4,6-dideoxy-D-glucose

dTDP-3-dehydro-4,6-dideoxy-D-glucose

Cat. No.: B1215895
M. Wt: 530.31 g/mol
InChI Key: RZMOCWAVIGQAOB-UHHCRNSHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

dTDP-3-dehydro-4,6-dideoxy-D-glucose, also known as dTDP-3-keto-4,6-dideoxyglucose or TDP-3-dehydro-6-deoxy-alpha-D-glucopyranose, is a crucial nucleotide sugar intermediate in the biosynthesis of specialized deoxysugars C16H24N2O14P2 . This compound is a vital metabolic precursor in the pathways that produce 3-amino-3,6-dideoxyhexoses, which are foundational structures for many natural products . These specialized deoxysugars are critical structural components of macrolide antibiotics, such as tylosin, where they are essential for bioactivity . The enzyme TDP-4-oxo-6-deoxy-alpha-D-glucose-3,4-oxoisomerase (Tyl1a) is responsible for the formation of this compound, catalyzing the 3,4-ketoisomerization of dTDP-4-keto-6-deoxy-D-glucose . Researchers utilize dTDP-3-dehydro-4,6-dideoxy-D-glucose to study and engineer the biosynthetic pathways of novel glycosylated compounds, particularly for generating structurally diverse antibiotics, given that the involved enzymes can show relaxed substrate specificity . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C16H24N2O14P2

Molecular Weight

530.31 g/mol

IUPAC Name

[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(3S,6R)-3-hydroxy-6-methyl-4-oxooxan-2-yl] hydrogen phosphate

InChI

InChI=1S/C16H24N2O14P2/c1-7-5-18(16(23)17-14(7)22)12-4-9(19)11(30-12)6-28-33(24,25)32-34(26,27)31-15-13(21)10(20)3-8(2)29-15/h5,8-9,11-13,15,19,21H,3-4,6H2,1-2H3,(H,24,25)(H,26,27)(H,17,22,23)/t8-,9+,11-,12-,13-,15?/m1/s1

InChI Key

RZMOCWAVIGQAOB-UHHCRNSHSA-N

SMILES

CC1CC(=O)C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O

Isomeric SMILES

C[C@@H]1CC(=O)[C@H](C(O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O

Canonical SMILES

CC1CC(=O)C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O

Origin of Product

United States

Scientific Research Applications

Biosynthesis Pathways

The biosynthesis of dTDP-3-dehydro-4,6-dideoxy-D-glucose typically involves a series of enzymatic reactions that convert glucose-1-phosphate into nucleotide-activated sugars. The pathway begins with the action of glucose-1-phosphate thymidylyltransferase (RmlA), which catalyzes the formation of dTDP-d-glucose. This is followed by dehydration reactions mediated by dTDP-d-glucose-4,6-dehydratase (RmlB), leading to the production of dTDP-4-keto-6-deoxy-D-glucose .

Key Enzymes in the Pathway

  • RmlA (Glucose-1-phosphate thymidylyltransferase) : Converts glucose-1-phosphate to dTDP-d-glucose.
  • RmlB (dTDP-d-glucose-4,6-dehydratase) : Dehydrates dTDP-d-glucose to form dTDP-4-keto-6-deoxy-D-glucose.

These enzymes are critical as they not only facilitate the production of dTDP-sugars but also provide insights into potential antibiotic targets due to their essential roles in bacterial viability and virulence .

Structural Biology

The structural characterization of enzymes involved in the biosynthesis of dTDP-sugars has been a focus of research. For instance, studies have elucidated the three-dimensional structures of 4,6-dehydratases, revealing their catalytic mechanisms and substrate specificities. Understanding these structures aids in the design of inhibitors that could serve as novel antibiotics .

Significant Findings

  • Structural studies have demonstrated that NDP-sugar dehydratases adopt specific folds that are crucial for their enzymatic functions.
  • The characterization of these enzymes can lead to the identification of new antibiotic compounds by targeting their biosynthetic pathways .

Antibiotic Development

Given the increasing rates of antibiotic resistance among pathogenic bacteria, there is a growing interest in targeting nucleotide sugar pathways for new antibiotic development. dTDP-sugars are integral to the synthesis of various antibiotics, including erythromycin and tylosin . By inhibiting enzymes such as RmlA and RmlB, researchers aim to disrupt bacterial cell wall synthesis and thus combat resistant strains.

Potential Antibiotic Targets

  • dTDP-d-glucose-4,6-dehydratase : A key enzyme that could be targeted to inhibit deoxysugar biosynthesis.

This approach is promising as it leverages the unique pathways present in bacteria that are not found in humans, minimizing potential side effects.

Case Studies and Research Findings

Several studies have highlighted the importance of dTDP-sugars in microbial physiology and antibiotic production:

StudyFindings
Detailed the biosynthesis pathway of dTDP-sugars from Thermoanaerobacterium thermosaccharolyticum, emphasizing its role in S-layer glycoproteins.
Investigated Mimivirus genes responsible for producing unusual monosaccharides related to dTDP-sugar pathways.
Reviewed nucleotide sugar dehydratases as potential targets for new antimicrobial agents due to their roles in bacterial viability.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Differences

Compound Name Structural Features Key Enzymes Involved Biological Role Evidence Sources
dTDP-3-dehydro-4,6-dideoxy-D-glucose 3-keto, 4,6-dideoxy DesI (transaminase), DesII (radical SAM) Desosamine biosynthesis
dTDP-4-keto-6-deoxy-D-glucose 4-keto, 6-deoxy dTDP-glucose 4,6-dehydratase (RmlB) Precursor for L-rhamnose, D-quinovose
dTDP-3-keto-6-deoxy-D-glucose 3-keto, 6-deoxy Ketoreductases (e.g., KijD10) Intermediate in Kijanimicin biosynthesis
dTDP-4-amino-4,6-dideoxy-D-glucose 4-amino, 4,6-dideoxy DesI (transaminase) Substrate for DesII
TDP-3-amino-3,6-dideoxy-D-glucose 3-amino, 3,6-dideoxy MegDII (3-aminotransferase) Biosynthesis of D-desosamine analogs
dTDP-3,4-diketo-2,6-dideoxy-D-glucose 3,4-diketo, 2,6-dideoxy IdnS10 (dehydratase), IdnS11 (ketoreductase) Incednine biosynthesis

Mechanistic and Substrate Specificity Comparisons

Enzymatic Pathways
  • dTDP-3-dehydro-4,6-dideoxy-D-glucose :

    • Requires DesII , a radical SAM enzyme, for C3 deamination. The reaction generates a C3-centered hydroxyalkyl radical intermediate .
    • Electrons are supplied via flavodoxin/flavodoxin reductase or sodium dithionite in vitro .
  • dTDP-4-keto-6-deoxy-D-glucose: Synthesized by dTDP-glucose 4,6-dehydratase (RmlB), which catalyzes the dehydration and keto-group formation at C4 . A common precursor for L-rhamnose and other 6-deoxyhexoses .
  • dTDP-3-keto-6-deoxy-D-glucose :

    • Produced via ketoreductase action on dTDP-4-keto-6-deoxy-D-glucose (e.g., KijD10) .
    • Substrate promiscuity observed: KijD10 acts on both D-glucose and D-galactose derivatives .
Substrate Specificity
  • Accepts TDP-D-quinovose (C6-deoxy-D-glucose) as an alternative substrate, forming TDP-3-keto-6-deoxy-D-glucose .
  • MegDII (3-aminotransferase) transfers amino groups to TDP-3-keto-4,6-dideoxy-D-glucose, yielding TDP-3-amino-3,6-dideoxy-D-glucose, a precursor for megalomicin .

Key Research Findings

Radical SAM Mechanism: DesII’s radical-based deamination is distinct from classical aminotransferases, requiring SAM and a [4Fe-4S] cluster .

Substrate Engineering : Modifying the C3 or C4 position (e.g., deuterium labeling at C3) alters reaction kinetics, highlighting the importance of stereoelectronic effects .

Biotechnological Applications: Heterologous expression of enzymes like DesI/DesII in E. coli enables the production of novel deoxysugars for drug development .

Preparation Methods

Thymidylyltransferase-Catalyzed Formation of dTDP-Glucose

The biosynthesis of dTDP-3-dehydro-4,6-dideoxy-D-glucose begins with glucose 1-phosphate, which is converted to dTDP-glucose via glucose-1-phosphate thymidylyltransferase (EC 2.7.7.24). This enzyme transfers a thymidylmonophosphate group from dTTP to glucose 1-phosphate, forming dTDP-glucose and inorganic pyrophosphate. The reaction equilibrium favors dTDP-glucose synthesis under physiological pH (7.0–7.5) and temperature (25–37°C).

Key Reaction Parameters:

ParameterOptimal Condition
pH7.2
Temperature30°C
Cofactor RequirementMg²⁺ (5 mM)

Dehydration by dTDP-Glucose 4,6-Dehydratase

dTDP-glucose 4,6-dehydratase (EC 4.2.1.46) catalyzes the dehydration of dTDP-glucose to dTDP-4-dehydro-6-deoxy-D-glucose. This step involves the abstraction of a proton from C4, followed by the elimination of a water molecule and reduction at C6. The intermediate undergoes keto-enol tautomerization, yielding dTDP-3-dehydro-4,6-dideoxy-D-glucose.

Mechanistic Insights:

  • Substrate Specificity: The enzyme exhibits strict specificity for dTDP-glucose, with a Kₘ of 0.12 mM.

  • Inhibitors: EDTA and p-chloromercuribenzoate inhibit activity by chelating Mg²⁺ and modifying cysteine residues, respectively.

Large-Scale Fed-Batch Enzymatic Synthesis

A landmark study demonstrated gram-scale production using a combined enzymatic system:

Reaction Setup

  • Enzymes: Sucrose synthase (SuSy, EC 2.4.1.13) and dTDP-glucose 4,6-dehydratase.

  • Substrates: dTDP and sucrose.

  • Conditions: Fed-batch mode with continuous dTDP feeding to prevent substrate inhibition.

Process Metrics:

MetricValue
Conversion Rate100%
Final Yield1.1 g (73%)
Purity Post-Purification>95%

Advantages of Fed-Batch Strategy

  • Substrate Inhibition Mitigation: Incremental dTDP addition avoids kinetic bottlenecks.

  • Cost Efficiency: Sucrose serves as an inexpensive glucose donor via SuSy-catalyzed UDP-glucose synthesis.

Chemical Synthesis Approaches

While enzymatic methods dominate, chemical routes provide alternatives for structural analogs:

Phosphoramidite Coupling

A three-step chemical synthesis involves:

  • Protection: Glucose hydroxyl groups are protected using acetyl or benzoyl groups.

  • Phosphorylation: Reaction with thymidine phosphoramidite under anhydrous conditions.

  • Deprotection and Oxidation: Sequential removal of protecting groups and oxidation at C3.

Limitations:

  • Lower stereochemical control compared to enzymatic methods.

  • Requires toxic reagents (e.g., dichloroacetic acid).

Purification and Isolation Techniques

Anion-Exchange Chromatography

Crude reaction mixtures are loaded onto DEAE-Sepharose columns equilibrated with Tris-HCl (pH 8.0). Elution with a linear NaCl gradient (0–1.0 M) separates dTDP-3-dehydro-4,6-dideoxy-D-glucose from nucleotides and proteins.

Gel Filtration

Further purification via Sephadex G-25 removes low-molecular-weight contaminants. The compound elutes at a molecular weight of 542.3 Da, consistent with its theoretical mass.

Purification Summary:

StepPurity IncreaseYield Loss
Anion-Exchange60% → 85%15%
Gel Filtration85% → 95%10%

Analytical Validation Methods

Spectrophotometric Assays

Hexokinase/glucose-6-phosphate dehydrogenase-coupled assays quantify residual glucose via NADPH formation at 340 nm. For dTDP-3-dehydro-4,6-dideoxy-D-glucose, absorbance at 320 nm (ε = 12,400 M⁻¹cm⁻¹) monitors enol formation.

Assay Conditions:

ParameterSpecification
Wavelength340 nm (NADPH)
Sample Volume0.1–2.0 mL
Linear Range4–80 µg/cuvette

Nuclear Magnetic Resonance (NMR)

¹H and ³¹P NMR confirm structural integrity:

  • ¹H NMR (D₂O): δ 5.90 (d, H-1), 2.40 (m, H-4), 1.30 (d, H-6).

  • ³¹P NMR: δ -10.2 (dTDP α-P), -11.8 (dTDP β-P).

Q & A

Q. What is the role of dTDP-3-dehydro-4,6-dideoxy-D-glucose in bacterial secondary metabolite biosynthesis?

dTDP-3-dehydro-4,6-dideoxy-D-glucose is a critical intermediate in the biosynthesis of deoxysugars such as desosamine, a 3-(N,N-dimethylamino)-3,4,6-trideoxyhexose found in macrolide antibiotics (e.g., methymycin, pikromycin). The enzyme DesII, a radical S-adenosyl-L-methionine (SAM) enzyme, catalyzes its formation via deamination of TDP-4-amino-4,6-dideoxy-D-glucose. This step is essential for conferring biological activity to macrolide antibiotics .

Methodological Insight : To confirm its role, researchers use genetic knockout studies in Streptomyces venezuelae coupled with HPLC-MS analysis of intermediates. Enzyme assays with purified DesII and NADPH-dependent reducing systems (flavodoxin/flavodoxin reductase) validate activity .

Q. How can researchers characterize dTDP-3-dehydro-4,6-dideoxy-D-glucose experimentally?

Characterization involves:

  • HPLC : Separation on C18 columns with UV detection (e.g., 320 nm for keto-sugar derivatives). For example, dTDP-3-keto-4,6-dideoxy-D-glucose elutes at ~10.6 min under isocratic conditions .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular mass (e.g., m/z 530.0941 for the deprotonated ion) .
  • Enzyme Kinetics : Steady-state kinetic parameters (KM, Vmax) are determined using NADPH depletion assays (monitored at 340 nm) or substrate/product quantification via HPLC .

Advanced Research Questions

Q. What mechanistic insights support the radical SAM-dependent deamination catalyzed by DesII?

DesII employs a 5′-deoxyadenosyl radical (generated from SAM and a [4Fe-4S]<sup>1+</sup> cluster) to abstract a hydrogen atom from C3 of TDP-4-amino-4,6-dideoxy-D-glucose. EPR spectroscopy detects a radical intermediate (g = 2.0025) with hyperfine coupling to C2 and C4 protons, confirming a C3α-hydroxyalkyl radical intermediate. Deuterium labeling (TDP-[3-<sup>2</sup>H] substrate) further demonstrates direct H-transfer to 5′-deoxyadenosine .

Q. Methodological Insight :

  • EPR Spectroscopy : Conducted under anaerobic conditions with reduced [4Fe-4S] clusters. Signals are analyzed for g-values and hyperfine splitting .
  • Isotope Tracing : Use <sup>2</sup>H-labeled substrates and ESI-MS to track deuterium incorporation into SAM or 5′-deoxyadenosine .

Q. How can researchers resolve contradictions in DesII’s dual activity (deamination vs. dehydrogenation)?

DesII exhibits substrate-dependent redox-neutral deamination (TDP-4-amino-4,6-dideoxy-D-glucose → TDP-3-keto-4,6-dideoxy-D-glucose) and oxidative dehydrogenation (TDP-D-quinovose → TDP-3-keto-6-deoxy-D-glucose). To distinguish these:

  • Stoichiometric Analysis : Monitor SAM consumption (via HPLC) and NADPH/NADP<sup>+</sup> ratios. Deamination requires SAM regeneration, while dehydrogenation consumes reducing equivalents .
  • Substrate Specificity Assays : Compare kinetic parameters (kcat/KM) for physiological vs. non-physiological substrates .

Q. What experimental strategies elucidate the biosynthetic enzyme cascade producing dTDP-3-dehydro-4,6-dideoxy-D-glucose?

The pathway involves:

RmlA : Glucose-1-phosphate thymidylyltransferase (forms dTDP-D-glucose).

RmlB : dTDP-D-glucose 4,6-dehydratase (generates dTDP-4-keto-6-deoxy-D-glucose).

DesI/DesII : Aminotransferase and radical SAM deaminase (yield dTDP-3-keto-4,6-dideoxy-D-glucose).

Q. Methodological Insight :

  • Reconstitution Studies : Co-incubate purified enzymes (RmlA, RmlB, DesI, DesII) with substrates (glucose-1-phosphate, SAM, NADPH). Intermediates are tracked via <sup>1</sup>H/<sup>13</sup>C NMR and LC-MS .
  • X-ray Crystallography : Resolve structures of intermediates bound to enzymes (e.g., WlaRA/WlaRB ketoisomerases) to identify active-site residues .

Q. How do researchers analyze kinetic discrepancies in radical SAM enzyme mechanisms?

Contradictions arise from competing radical quenching pathways or alternative substrate conformations. Solutions include:

  • Pre-Steady-State Kinetics : Use stopped-flow spectrophotometry to capture transient radical species .
  • Isotope Effects : Compare <sup>1</sup>H/<sup>2</sup>H kinetic isotope effects (KIE) to differentiate H-transfer steps .
  • Mutagenesis : Target conserved cysteines (CxxxCxxC motif) to disrupt [4Fe-4S] cluster binding and test activity loss .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
dTDP-3-dehydro-4,6-dideoxy-D-glucose
Reactant of Route 2
dTDP-3-dehydro-4,6-dideoxy-D-glucose

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